molecular formula C11H13Br2NO2 B14642378 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol CAS No. 53500-66-6

2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol

Cat. No.: B14642378
CAS No.: 53500-66-6
M. Wt: 351.03 g/mol
InChI Key: SQSKXEJNYKNAQT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is a chemical compound with the molecular formula C₁₁H₁₃Br₂NO₂. It is a brominated phenol derivative that contains a morpholine group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a morpholine group. One common method involves the reaction of 2,4-dibromophenol with formaldehyde and morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by the addition of morpholine. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenolic group can interact with biological molecules, leading to various biochemical effects. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

53500-66-6

Molecular Formula

C11H13Br2NO2

Molecular Weight

351.03 g/mol

IUPAC Name

2,4-dibromo-6-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C11H13Br2NO2/c12-9-5-8(11(15)10(13)6-9)7-14-1-3-16-4-2-14/h5-6,15H,1-4,7H2

InChI Key

SQSKXEJNYKNAQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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